DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
Overview
Description
DTSSP is a popular water-soluble crosslinker that contains amine-reactive NHS-ester ends around an 8-atom spacer arm12. Its central disulfide bond can be cleaved with reducing agents12. It is also known as Sulfo-DSP2.
Synthesis Analysis
DTSSP contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm34. Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group34.
Molecular Structure Analysis
DTSSP is 3,3’-Dithiobis(sulfosuccinimidylpropionate), which contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm35. Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group35.
Chemical Reactions Analysis
DTSSP contains sulfo-NHS ester reactive groups at both ends12. These groups react rapidly with any primary amine-containing molecule12. The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.512.
Physical And Chemical Properties Analysis
DTSSP has a molecular weight of 608.51 and a spacer arm length of 12.0 Å (8 atoms)2. It is soluble in DI water at > 6 mg/mL2. It is also known as Sulfo-DSP2.
Scientific Research Applications
Platelet Membrane Proteins and Collagen Interaction : DTSSP has been used to examine the interaction of human platelets with collagen. It was found that DTSSP can inhibit collagen-induced platelet aggregation by cross-linking membrane proteins, suggesting that the glycoprotein IIb-IIIa complex in platelets may be involved in collagen-induced platelet aggregation (Kotite, Staros, & Cunningham, 1984).
Cross-Linking in Rat Erythrocytes : DTSSP has been shown to cross-link band 3 proteins in rat erythrocyte membranes, affecting the cells' in vivo behavior, particularly their localization in the liver (Jordán et al., 1997).
Reaction with Peptides for Protein Structure Analysis : DTSSP reacts with amino acid sidechains in peptides, aiding in identifying cross-linked residues and providing insights into protein structures. This application is crucial for analyzing proteolytic digests of proteins cross-linked with DTSSP (Swaim, Smith, & Smith, 2004).
Protein Cross-Linking Studies : Studies have shown DTSSP to be an efficient cross-linker for proteins like rabbit muscle aldolase and for characterizing protein interactions on the extracytoplasmic membrane face of human erythrocytes (Staros, 1982).
Cross-Linking for Identifying Protein Interactions : DTSSP is used in cross-linking to identify spatial relationships between amino acids in proteins or protein complexes, as demonstrated in studies involving murine cortactin, actin, and acyl-CoA thioesterase (King et al., 2008).
Biomolecular Electronic Device Development : DTSSP has been used for the thiol modification of proteins like Azurin to immobilize them on gold electrodes, enhancing their orientation and immobilization capability for applications in biomolecular electronic devices (Choi et al., 2008).
Gene Delivery Technologies : DTSSP has been utilized in developing gene carriers for improving affinities for target cells and diversifying delivery modes in gene therapy technologies (Yoo et al., 2020).
Nanoparticle Development for Therapeutic Protein Delivery : DTSSP-crosslinked polymeric nanoparticles have been examined for therapeutic protein encapsulation and delivery, highlighting its potential in clinical applications (Seaberg et al., 2020).
Safety And Hazards
DTSSP is sensitive to moisture4. It is recommended to balance the vial to room temperature before opening to reduce condensation inside the vial4. New solutions should be prepared and it is not recommended to store stock solutions4. After use, the vial should be returned to the resealable bag and stored at the recommended temperature4.
Future Directions
The future directions of DTSSP are not explicitly mentioned in the search results. However, given its properties and applications, it can be inferred that it will continue to be a valuable tool in protein analysis and modification, particularly in the study of protein interactions and the creation of bioconjugates.
Please note that this information is based on the available web search results and may not include the most recent research or developments related to DTSSP.
properties
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) |
Citations
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